molecular formula C18H15NO3 B7946798 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B7946798
M. Wt: 293.3 g/mol
InChI Key: WKFKASMZQIJVSD-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a dimethylphenyl group with an isoindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and phthalic anhydride.

    Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethylbenzaldehyde and phthalic anhydride in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the isoindole core.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxoethyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-1H-isoindole-1,3-dione
  • 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrole-1,3-dione
  • 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-indole-1,3-dione

Uniqueness

The uniqueness of 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its isoindole core, combined with the dimethylphenyl group, provides a unique scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-7-8-13(9-12(11)2)16(20)10-19-17(21)14-5-3-4-6-15(14)18(19)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFKASMZQIJVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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